

Application Note & Protocol: 70% Ethanol for Laboratory Equipment Sterilization

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Compound of Interest

Compound Name: Ethanol

Cat. No.: B145695

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethanol is a widely utilized antiseptic and disinfectant within laboratory environments. Its efficacy is highest at a concentration of 70%, as this dilution facilitates optimal penetration into microbial cells.[1] Higher concentrations of **ethanol** cause rapid coagulation of surface proteins, which can inhibit the **ethanol** from penetrating the cell and neutralizing the organism. [1] The presence of water is crucial, acting as a catalyst to denature the proteins of vegetative cell membranes.[2] This protocol provides detailed guidelines for the preparation and application of 70% **ethanol** for the surface sterilization of laboratory equipment.

Mechanism of Action

A 70% **ethanol** solution effectively kills a broad spectrum of bacteria, viruses, and fungi by denaturing their proteins and dissolving lipids.[3] The water content in the solution is critical as it aids in the penetration of the **ethanol** through the cell wall, allowing for the coagulation of proteins throughout the entire cell.[1][2] This process leads to the death of the microorganism. [2] In contrast, higher concentrations of **ethanol** (e.g., >91%) cause instantaneous coagulation of surface proteins, forming a protective layer that prevents the alcohol from penetrating deeper into the cell.[2]

Quantitative Data Summary

Table 1: Efficacy of 70% **Ethanol** Against Common Laboratory Contaminants

Microorganism Type	Effectiveness	Organisms Not Effectively Neutralized
Vegetative Bacteria	Effective	Bacterial Spores
Fungi	Effective	Hepatitis B Virus (HBV)
Lipid-Containing Viruses	Effective	Mycobacterium tuberculosis (TB)
Prions		

Source: Stanford Environmental Health & Safety[4], Public Health Ontario[5]

Table 2: Recommended Contact Times for 70% **Ethanol** Disinfection

Application	Recommended Minimum Contact Time	Reference
General Laboratory Surfaces (e.g., benchtops)	30 seconds to 10 minutes	[6][7]
Stainless Steel Surfaces	10 minutes	[4]
Small Surgical Instruments (soaking)	10 minutes or more	[8]
Disinfection following 10% bleach application	Sufficient time to wet the surface	[6]

Note: The volatility of **ethanol** means it can evaporate quickly. Surfaces must remain wet for the entire duration of the recommended contact time to ensure effective disinfection.[6][9] In environments with high airflow, such as a biosafety cabinet, maintaining the required contact time can be challenging.[9]

Experimental Protocols

Protocol 1: Preparation of 70% (v/v) Ethanol Solution

Objective: To prepare a 70% **ethanol** solution for laboratory disinfection from a stock of 100% (200 proof) **ethanol**.

Materials:

- 100% **Ethanol** (Absolute or 200 Proof)
- Distilled or deionized water[3]
- Sterile graduated cylinders or volumetric flasks[3][10]
- Sterile storage bottle (glass or **ethanol**-resistant plastic)[3]
- Labeling materials

Procedure:

- Determine the required volume: Decide on the final volume of 70% **ethanol** solution needed.
- Calculate the volumes of **ethanol** and water:
 - Volume of 100% **ethanol** = Final Volume x 0.70
 - Volume of distilled/deionized water = Final Volume x 0.30[1]
 - Example: To make 1000 mL of 70% **ethanol**, you will need 700 mL of 100% **ethanol** and 300 mL of distilled water.[3][11]
- Measure the components: Using a clean, sterile graduated cylinder or volumetric flask, accurately measure the calculated volume of 100% **ethanol**. In a separate sterile container, measure the calculated volume of distilled or deionized water.[3]
- Mixing: In a sterile storage bottle, add the measured 100% **ethanol** first, then add the distilled or deionized water.[3]
- Combine and mix: Securely cap the storage bottle and mix the solution thoroughly by inverting the container several times.[10]

- Labeling: Clearly label the storage bottle with "70% **Ethanol**," the date of preparation, and the initials of the preparer.[3]
- Storage: Store the solution in a tightly sealed container in a cool, dark, and well-ventilated area away from heat and open flames.[3]

Protocol 2: Surface Sterilization of Laboratory Equipment

Objective: To effectively sterilize non-critical laboratory surfaces and equipment.

Materials:

- Prepared 70% **ethanol** solution in a labeled spray bottle or wash bottle.
- Sterile, lint-free wipes or paper towels.
- Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.[6]

Procedure:

- Pre-cleaning: If the surface is visibly soiled, clean it with soap and water to remove organic matter before disinfection.[6]
- Application of 70% **Ethanol**:
 - Spraying: Holding the spray bottle approximately 6-8 inches from the surface, apply the 70% **ethanol** solution until the surface is thoroughly wet.
 - Wiping: Alternatively, saturate a sterile, lint-free wipe with 70% **ethanol** and wipe the entire surface, ensuring it is completely covered.[6]
- Maintain Wet Contact Time: Allow the 70% **ethanol** to remain on the surface for the recommended contact time (refer to Table 2). The surface must stay visibly wet during this period. Reapply the solution if it begins to dry.[6][9]
- Drying: Allow the surface to air dry completely.

- Post-treatment (for sensitive equipment): For surfaces susceptible to corrosion, a wipe-down with 70% **ethanol** can be used following disinfection with a 10% bleach solution to remove corrosive residues.^{[6][9]}

Protocol 3: Validation of 70% Ethanol Sterilization Efficacy

Objective: To validate the effectiveness of the prepared 70% **ethanol** solution and the sterilization protocol.

Materials:

- Sterile swabs
- Sterile culture plates (e.g., Tryptic Soy Agar)
- Incubator
- Positive control surface (known to be contaminated)
- Negative control surface (known to be sterile)

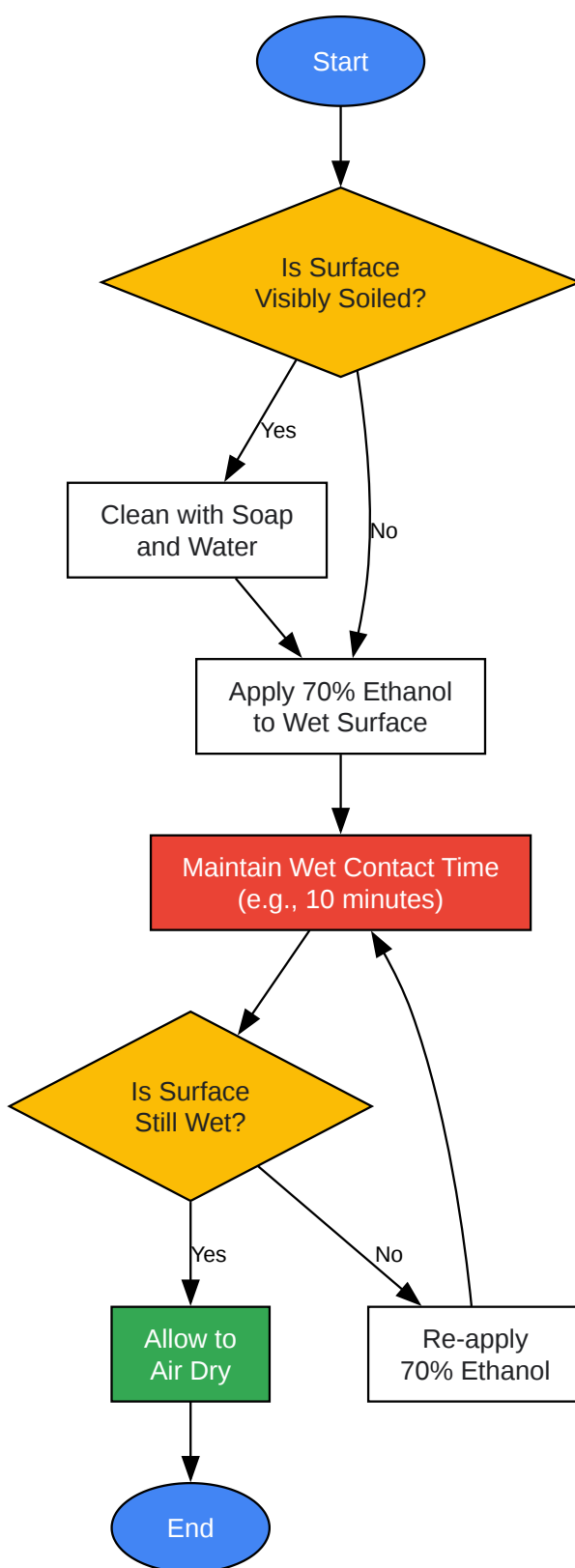
Procedure:

- Pre-Sterilization Sampling:
 - Select a representative piece of equipment or surface area for testing.
 - Using a sterile swab, sample a defined area of the surface.
 - Inoculate a sterile culture plate with the swab. Label this as "Pre-Sterilization."
- Sterilization:
 - Perform the surface sterilization protocol as described in Protocol 2, paying close attention to the contact time.
- Post-Sterilization Sampling:

- After the surface has air-dried, use a new sterile swab to sample the same area that was previously sampled.
- Inoculate a new sterile culture plate with this swab. Label this as "Post-Sterilization."
- Controls:
 - Positive Control: Swab a known contaminated surface and inoculate a culture plate.
 - Negative Control: Expose a sterile swab to the air for the same duration as the sampling time without touching any surface and inoculate a culture plate.
- Incubation: Incubate all plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.
- Analysis:
 - Compare the microbial growth on the "Pre-Sterilization" and "Post-Sterilization" plates.
 - A significant reduction in microbial colonies on the "Post-Sterilization" plate compared to the "Pre-Sterilization" plate indicates effective sterilization.
 - The positive control should show significant growth, and the negative control should show no growth, confirming the validity of the test.

Visualizations





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